molecular formula C8H12FNO B177750 (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 198208-50-3

(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one

Cat. No. B177750
M. Wt: 157.19 g/mol
InChI Key: WVZUPYSYPZLZLT-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one is a chemical compound that belongs to the class of bicyclic compounds. It has been studied for its potential use in medicine due to its unique structure and properties.

Mechanism Of Action

(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the brain, which can improve cognitive function and attention.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one are still being studied. However, it is known to have an effect on the dopamine system in the brain, which plays a crucial role in reward, motivation, and attention.

Advantages And Limitations For Lab Experiments

The advantages of using (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one in lab experiments include its selectivity for the dopamine transporter and its potential use in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are several potential future directions for the study of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one. These include:
1. Further studies on its mechanism of action and its effect on the dopamine system in the brain.
2. Exploration of its potential use in the treatment of neurological disorders such as ADHD.
3. Development of new synthetic methods for the production of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one.
4. Investigation of its potential use as a PET imaging agent for the diagnosis of neurological disorders.
5. Studies on its potential toxicity and safety profile.
Conclusion:
In conclusion, (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one is a chemical compound that has shown potential for use in medicine. Its unique structure and properties make it a potential candidate for the treatment of neurological disorders such as ADHD. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.

Synthesis Methods

The synthesis of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one involves several steps. The first step is the preparation of 3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one, which can be achieved by reacting 1,3-cyclohexadiene with N-methylpyrrolidine in the presence of a fluorinating agent. The second step involves the conversion of 3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one to (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one using a chiral catalyst.

Scientific Research Applications

(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one has been studied for its potential use in medicine. It has been found to have activity as a selective dopamine transporter (DAT) inhibitor. This makes it a potential candidate for the treatment of attention-deficit/hyperactivity disorder (ADHD) and other neurological disorders.

properties

CAS RN

198208-50-3

Product Name

(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one

Molecular Formula

C8H12FNO

Molecular Weight

157.19 g/mol

IUPAC Name

(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C8H12FNO/c1-10-5-2-3-7(10)8(11)6(9)4-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1

InChI Key

WVZUPYSYPZLZLT-QYNIQEEDSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1C(=O)[C@@H](C2)F

SMILES

CN1C2CCC1C(=O)C(C2)F

Canonical SMILES

CN1C2CCC1C(=O)C(C2)F

synonyms

8-Azabicyclo[3.2.1]octan-2-one,3-fluoro-8-methyl-,(1R,3S,5S)-rel-(9CI)

Origin of Product

United States

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